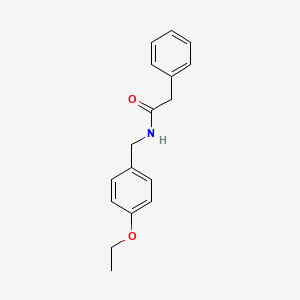

N-(4-ethoxybenzyl)-2-phenylacetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-ethoxybenzyl)-2-phenylacetamide often involves catalytic systems or reductive carbonylation processes. For instance, a study highlighted a one-pot synthesis approach using Pd(II)-complexes for the reductive carbonylation of nitrobenzene, leading to compounds like N-(4-hydroxyphenyl)acetamide with high selectivity (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopy techniques, such as Raman spectroscopy, to investigate structural changes and heteroepitaxial layers (Yamashiki & Tsuda, 2002).

Chemical Reactions and Properties

Chemical reactions involving N-(4-ethoxybenzyl)-2-phenylacetamide derivatives may include carbonylation, esterification, and etherification, yielding various intermediates and final products. The octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate represents one such reaction, demonstrating the compound's versatility in synthesis processes (Fördős, Tuba, Párkányi, Kégl, & Ungváry, 2009).

Physical Properties Analysis

The physical properties of N-(4-ethoxybenzyl)-2-phenylacetamide and its derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. For instance, the crystal structure of similar compounds can provide insights into the intermolecular interactions and stability of the material (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of N-(4-ethoxybenzyl)-2-phenylacetamide derivatives, are essential for developing pharmaceutical applications. Studies on the oxidation of N-(4-methoxybenzyl)-2-pyrrolidinones to N-(4-methoxybenzoyl)-2-pyrrolidinones highlight the compound's potential for creating optically active analogues of therapeutic agents (McAlonan, Murphy, Stevenson, & Treacy, 1996).

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate similar in structure to N-(4-ethoxybenzyl)-2-phenylacetamide, is vital for synthesizing antimalarial drugs. The study by Magadum and Yadav (2018) on chemoselective monoacetylation using immobilized lipase highlights the importance of such compounds in drug development processes, particularly in achieving selective acylation crucial for antimalarial drug synthesis (Magadum & Yadav, 2018).

Receptor Binding Profiles

Rickli et al. (2015) explored the receptor binding profiles of novel psychoactive substances, indicating the relevance of N-substituted derivatives in understanding the interaction with receptors, which is crucial for developing drugs with specific therapeutic targets (Rickli et al., 2015).

Marine Actinobacteria Metabolites

Research by Sobolevskaya et al. (2007) on metabolites from marine actinobacteria, including compounds structurally related to N-(4-ethoxybenzyl)-2-phenylacetamide, underscores the potential of natural sources in yielding bioactive compounds for pharmaceutical applications (Sobolevskaya et al., 2007).

Electronic Structure and Biological Activity

The study on the electronic structure of benzamide and its derivatives by Klasinc et al. (2009) provides insights into how the interaction between the benzene ring and amidic group influences biological activity, crucial for designing drugs with enhanced efficacy (Klasinc et al., 2009).

properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-20-16-10-8-15(9-11-16)13-18-17(19)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNCQTAUNVEZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

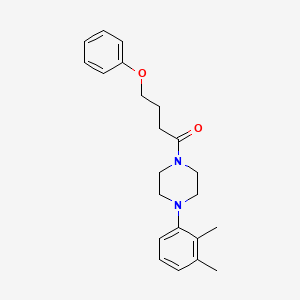

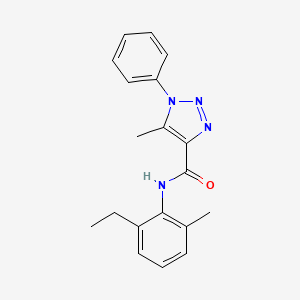

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)

![4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4617868.png)

![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)

![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)

![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)